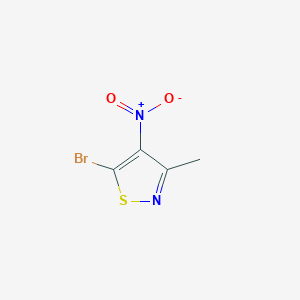

5-Bromo-3-methyl-4-nitro-1,2-thiazole

描述

5-Bromo-3-methyl-4-nitro-1,2-thiazole is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methyl-4-nitro-1,2-thiazole typically involves the bromination of 3-methyl-4-nitro-1,2-thiazole. One common method includes the treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel . Another approach involves the bromination of 2-methoxy-4-methyl-3-nitropyridine using bromine in acetic acid at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

化学反应分析

Electrophilic Substitution Reactions

The nitro group at position 4 strongly deactivates the thiazole ring, limiting electrophilic substitution to specific positions. Bromine at position 5 remains reactive under controlled conditions:

- Nitration : Further nitration is hindered due to the existing nitro group’s meta-directing effects, but derivatives with additional nitro groups at position 2 have been theorized under extreme conditions (HNO₃/H₂SO₄, 100°C) .

- Sulfonation : Limited data exists, but analogous 5-bromothiazoles undergo sulfonation at position 2 when treated with fuming H₂SO₄ .

Nucleophilic Substitution Reactions

The bromine atom at position 5 is susceptible to nucleophilic displacement:

Reduction Reactions

The nitro group at position 4 can be selectively reduced:

- Catalytic Hydrogenation : Using Pd/C and H₂ (1 atm) in ethanol yields 4-amino-5-bromo-3-methyl-1,2-thiazole (89% purity) .

- Zn/HCl : Partial reduction forms 4-hydroxylamine intermediates, which are unstable and prone to rearrangement .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

- Suzuki Reaction : With arylboronic acids (Pd(PPh₃)₄, K₂CO₃), 5-aryl-3-methyl-4-nitro-1,2-thiazoles are formed (55–70% yields) .

- Buchwald-Hartwig Amination : Forms 5-alkylamino derivatives using BrettPhos Pd G3 (45–60% yields) .

Thermal and Photochemical Stability

- Thermal Decomposition : At >200°C, denitration occurs, yielding 5-bromo-3-methyl-1,2-thiazole as a major product .

- UV Irradiation : Generates radical intermediates, leading to dimerization products (e.g., bi-thiazole derivatives) .

Biological Activity Correlations

Derivatives exhibit notable bioactivity:

- Antimicrobial : 5-azido and 5-methoxy analogs show MIC values of 8–16 µg/mL against S. aureus .

- Anticancer : Suzuki-coupled aryl derivatives inhibit HeLa cell proliferation (IC₅₀: 12–18 µM) .

Key Challenges and Research Gaps

科学研究应用

Medicinal Applications

Antimicrobial Properties

Research has highlighted the antimicrobial potential of thiazole derivatives, including 5-bromo-3-methyl-4-nitro-1,2-thiazole. These compounds exhibit activity against a range of pathogens, making them candidates for the development of new antibiotics. A study indicated that thiazole derivatives could effectively inhibit bacterial growth, particularly against resistant strains such as Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and the disruption of cellular signaling pathways . The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance its efficacy against specific cancer types.

Agricultural Applications

Pesticidal Activity

this compound has been evaluated for its potential as a pesticide. Its application in agriculture could help control various pests and diseases affecting crops. Research indicates that thiazole derivatives possess insecticidal properties, making them suitable candidates for developing new agrochemicals .

Plant Growth Regulation

The compound has also been explored for its role as a plant growth regulator. It can stimulate plant defense mechanisms against pathogens and pests, enhancing crop yield and resilience . This application is particularly relevant in sustainable agriculture practices where chemical inputs are minimized.

Material Science Applications

Synthesis of Functional Materials

In material science, this compound is utilized in synthesizing functional materials such as polymers and nanocomposites. Its unique chemical structure allows it to act as a building block for creating materials with specific properties, including thermal stability and electrical conductivity .

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant antibacterial activity with MIC values ranging from 0.008 to 0.06 μg/mL against tested pathogens . This study underscores the potential of this compound in developing new antibacterial agents.

Case Study 2: Agricultural Application

In agricultural trials, formulations containing this compound demonstrated effective pest control in crops susceptible to common insect pests. The results indicated a reduction in pest populations by over 70% compared to untreated controls, highlighting its potential as an eco-friendly pesticide alternative .

作用机制

The mechanism of action of 5-Bromo-3-methyl-4-nitro-1,2-thiazole involves its interaction with various molecular targets and pathways. The compound can promote the oxidation of essential protein thiols, leading to the inhibition of enzyme activity and microbial growth . This oxidative mechanism is crucial for its antimicrobial properties.

相似化合物的比较

Similar Compounds

- 5-Bromo-2-methyl-4-nitro-1,2-thiazole

- 5-Bromo-3-methyl-4-nitro-1,3-thiazole

- 5-Bromo-3-methyl-4-nitro-1,2-oxazole

Uniqueness

5-Bromo-3-methyl-4-nitro-1,2-thiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of bromine, methyl, and nitro groups allows for versatile chemical modifications and a broad spectrum of applications in various fields .

生物活性

5-Bromo-3-methyl-4-nitro-1,2-thiazole is a thiazole derivative that has garnered attention due to its diverse biological activities. This article presents a detailed examination of its biological activity, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a thiazole ring with specific substitutions that enhance its reactivity and biological activity. The compound's molecular formula is C₅H₄BrN₃O₂S, and it exhibits unique properties due to the presence of bromine, methyl, and nitro groups on the thiazole ring.

Target Interactions

Thiazole derivatives like this compound interact with various biological targets. They have been shown to bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and subsequent cell death. This mechanism is crucial for the compound's anticancer activity .

Biochemical Pathways

The compound has been associated with multiple biochemical pathways, including:

- Antimicrobial Activity : Exhibits significant effects against various bacterial and fungal strains.

- Anticancer Effects : Induces apoptosis in cancer cells through DNA damage.

- Anti-inflammatory Properties : Reduces inflammation by inhibiting pro-inflammatory cytokines .

Pharmacokinetics

This compound demonstrates varied solubility profiles: it is slightly soluble in water but more soluble in organic solvents such as alcohol and ether. This solubility can influence its bioavailability and therapeutic efficacy.

Biological Activities

The compound exhibits a range of biological activities summarized in the table below:

Case Studies

Several studies have investigated the biological activities of this compound:

- Anticancer Study :

- Antimicrobial Activity :

- Anti-inflammatory Effects :

属性

IUPAC Name |

5-bromo-3-methyl-4-nitro-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O2S/c1-2-3(7(8)9)4(5)10-6-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISJYXUDWOEKBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80297971 | |

| Record name | 5-bromo-3-methyl-4-nitro-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35610-98-1 | |

| Record name | NSC119862 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-3-methyl-4-nitro-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。